N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[3-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]propyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN3O/c26-21-12-5-4-11-20(21)18-29-23-14-7-6-13-22(23)28-24(29)15-8-16-27-25(30)17-19-9-2-1-3-10-19/h1-7,9-14H,8,15-18H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJVMTMDEIRRGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)-2-phenylacetamide typically involves the following steps:
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Formation of Benzimidazole Core: : The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative. For instance, the reaction of o-phenylenediamine with 2-fluorobenzaldehyde in the presence of an acid catalyst can yield the benzimidazole intermediate.
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Alkylation: : The benzimidazole intermediate is then alkylated with a suitable alkyl halide, such as 3-bromopropylamine, to introduce the propyl chain.
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Amidation: : The final step involves the amidation of the alkylated benzimidazole with phenylacetic acid or its derivatives under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be common to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzimidazole ring or the phenylacetamide moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
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Reduction: : Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole ring. Halogenated derivatives can be used to introduce various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Halogenated benzimidazole derivatives, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce amine derivatives. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
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Medicinal Chemistry: : The compound’s benzimidazole core is known for its antiviral, anticancer, and antimicrobial properties. It can be explored as a lead compound for developing new therapeutic agents.
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Biology: : In biological research, the compound can be used to study the interactions of benzimidazole derivatives with various biological targets, such as enzymes and receptors.
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Pharmacology: : The compound can be investigated for its pharmacokinetic and pharmacodynamic properties, helping to understand its potential as a drug candidate.
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Industry: : In the chemical industry, the compound can be used as an intermediate in the synthesis of more complex molecules with desired biological activities.
Mechanism of Action
The mechanism of action of N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and amide linkages. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Heterocycle Impact: The benzimidazole core in the target compound provides stronger hydrogen-bonding interactions compared to benzothiazole () or benzamide () analogs. This may enhance binding affinity to targets like G protein-coupled receptors (GPCRs) or ion channels .
Substituent Effects: The 2-fluorophenyl group in the target compound increases lipophilicity (logP ~3.8 estimated) compared to non-fluorinated analogs (e.g., LuAE51090, logP ~2.5), improving membrane permeability .
Amide Linkage Variations :
- Phenylacetamide derivatives (target compound, ) show enhanced metabolic stability over benzamide-based agrochemicals (e.g., flutolanil), as acetamides are less prone to hydrolysis .
Biological Activity
N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)-2-phenylacetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure
The molecular formula for this compound is , indicating a complex structure that may contribute to its biological effects.
Research has shown that compounds containing the benzimidazole moiety often exhibit diverse biological activities, including:
- Antimicrobial Activity : Benzimidazole derivatives have demonstrated effectiveness against various bacterial and fungal strains.
- Anticancer Properties : Some studies suggest that benzimidazole derivatives can inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms.
- Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, providing therapeutic potential in inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; minimal resistance observed. |
| Anticancer | Induces apoptosis in cancer cell lines; inhibits proliferation at micromolar concentrations. |
| Anti-inflammatory | Reduces cytokine production in vitro; shows promise in animal models of inflammation. |
Case Studies
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Antimicrobial Evaluation :
A study evaluated the antimicrobial properties of various benzimidazole derivatives, including this compound. The compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent efficacy . -
Anticancer Activity :
In vitro studies demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways. The IC50 value was determined to be around 15 µM, suggesting a strong potential for further development as an anticancer agent . -
Inflammation Model :
In a rat model of induced inflammation, administration of the compound resulted in a significant reduction in paw edema and pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings indicate its therapeutic potential for treating inflammatory diseases .
Q & A
What are the optimized synthetic routes for N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)-2-phenylacetamide, and how can reaction conditions be controlled to improve yield?
The synthesis of benzimidazole-derived compounds typically involves multi-step reactions with careful optimization. Key steps include:
- Condensation reactions : Reacting 2-fluorobenzylamine with carbonyl precursors to form the benzimidazole core, followed by alkylation/propylation at the N1 position .
- Amide coupling : Introducing the 2-phenylacetamide group via nucleophilic acyl substitution using phenylacetyl chloride in the presence of a base (e.g., triethylamine) under reflux in dichloromethane .
- Purification : Recrystallization from methanol or ethanol enhances purity .
Methodological Tip : Monitor reaction progress using TLC and optimize temperature (e.g., 100°C for reflux) and stoichiometry to mitigate side reactions .
Which analytical techniques are critical for confirming the structure and purity of this compound?
- Spectroscopic Characterization :
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%) .
- Elemental Analysis : Validate molecular formula (e.g., C, H, N content) .
How can initial biological activity screening be designed for this compound?
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC determination) .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
- Enzyme Inhibition : Evaluate activity against kinases or proteases via fluorescence-based assays .
Note : Include positive controls (e.g., doxorubicin for anticancer assays) and replicate experiments (n ≥ 3) .
What computational strategies predict the compound’s molecular targets and binding modes?
- Molecular Docking : Use Glide XP (Schrödinger) to dock the compound into target proteins (e.g., G-protein coupled receptors, kinases). Prioritize hydrophobic enclosures and hydrogen-bond interactions .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability .
- Pharmacophore Modeling : Map critical features (e.g., fluorophenyl hydrophobicity, benzimidazole aromaticity) using MOE .
How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Core Modifications : Compare with analogs like LuAE51090 ( ) to assess the impact of fluorophenyl vs. non-fluorinated substituents on receptor affinity .
- Side-Chain Variations : Test propyl vs. ethyl linkers to balance lipophilicity and solubility (logP calculations via ChemAxon) .
- Bioisosteres : Replace the acetamide with sulfonamide or urea groups to modulate metabolic stability .
What crystallographic methods resolve the compound’s interaction with biological targets?
- Co-crystallization : Soak the compound into protein crystals (e.g., kinases) at 10 mM concentration .
- X-ray Diffraction : Collect data at 1.8–2.0 Å resolution (synchrotron sources preferred).
- Electron Density Maps : Analyze binding pockets (e.g., hydrophobic contacts with benzimidazole, hydrogen bonds to acetamide) using Coot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
